molecular formula C17H35N3O4 B1279062 N1,N4-Bis-Boc-spermidine CAS No. 85503-20-4

N1,N4-Bis-Boc-spermidine

Cat. No.: B1279062
CAS No.: 85503-20-4
M. Wt: 345.5 g/mol
InChI Key: GQZZMJDEWJRWRP-UHFFFAOYSA-N
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Description

N1,N4-Bis-Boc-spermidine, also known as 1,5-Di-Boc-1,5,10-triazadecane, is a derivative of spermidine. It is a polyamine compound that has been modified with tert-butoxycarbonyl (Boc) protecting groups at the N1 and N4 positions. This modification enhances its stability and makes it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Bis-Boc-spermidine typically involves the protection of spermidine with Boc groups. The process begins with the reaction of spermidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is purified through column chromatography to obtain this compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N1,N4-Bis-Boc-spermidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected spermidine derivatives and various substituted polyamines, depending on the specific reagents and conditions used .

Scientific Research Applications

N1,N4-Bis-Boc-spermidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-Bis-Boc-spermidine involves its interaction with various molecular targets. The Boc groups protect the amine functionalities, allowing the compound to be used in controlled deprotection reactions. Once deprotected, the free amine groups can interact with nucleic acids, proteins, and other biomolecules, influencing cellular processes such as gene expression and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-Bis-Boc-spermidine is unique due to its specific Boc protection pattern, which provides enhanced stability and allows for selective deprotection. This makes it particularly useful in synthetic chemistry and biological studies where controlled release of free amine groups is required .

Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-9-13-20(12-8-7-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZZMJDEWJRWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447846
Record name N1,N4-Bis-Boc-spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85503-20-4
Record name N1,N4-Bis-Boc-spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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